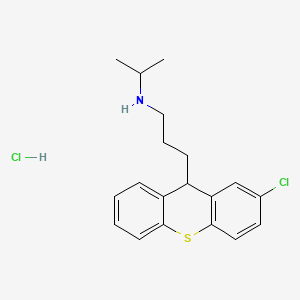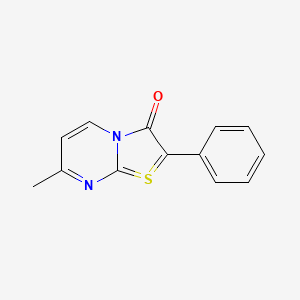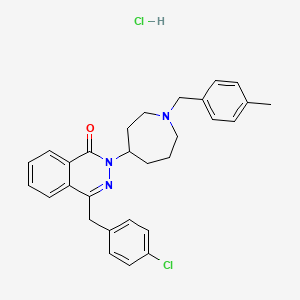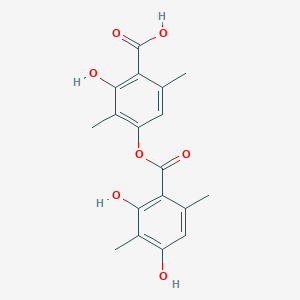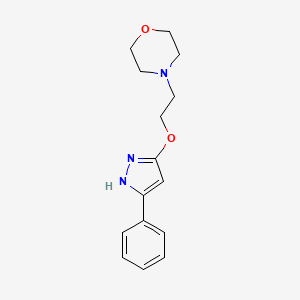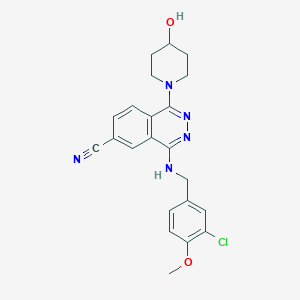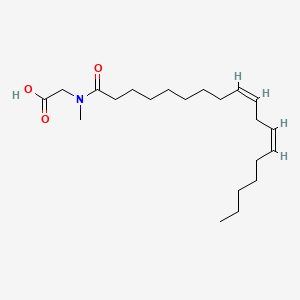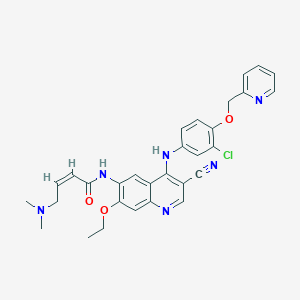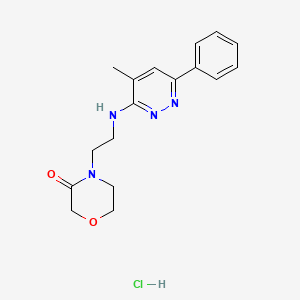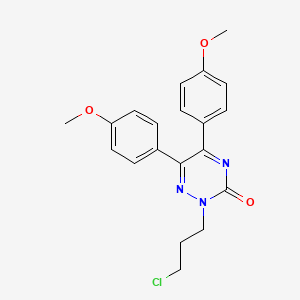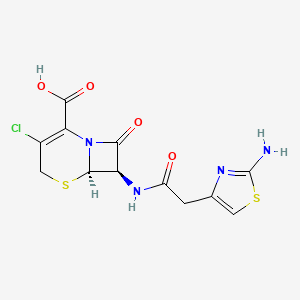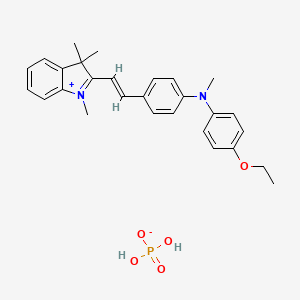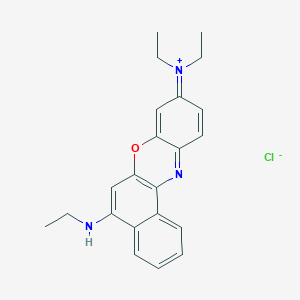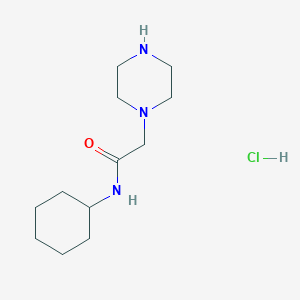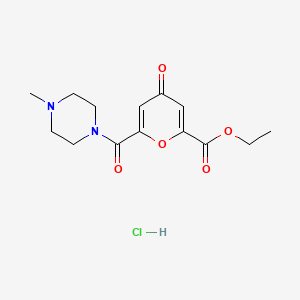
4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride is a synthetic organic compound. It is characterized by the presence of a pyran ring, a carboxylic acid group, and a piperazine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyran ring, followed by the introduction of the carboxylic acid group and the piperazine moiety. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interactions with biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- 4H-Pyran-2-carboxylic acid derivatives
- Piperazine-containing compounds
- Ethyl ester derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a pyran ring, a carboxylic acid group, and a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
86525-24-8 |
|---|---|
分子式 |
C14H19ClN2O5 |
分子量 |
330.76 g/mol |
IUPAC 名称 |
ethyl 6-(4-methylpiperazine-1-carbonyl)-4-oxopyran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O5.ClH/c1-3-20-14(19)12-9-10(17)8-11(21-12)13(18)16-6-4-15(2)5-7-16;/h8-9H,3-7H2,1-2H3;1H |
InChI 键 |
NWOKVVYOWNJQDZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=O)C=C(O1)C(=O)N2CCN(CC2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


